
(5-Cyclopentyl-1,2-oxazol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Cyclopentyl-1,2-oxazol-3-yl)methanamine” is a compound with the molecular formula C9H14N2O and a molecular weight of 166.22. It is a derivative of isoxazole, a heterocyclic aromatic organic compound containing one oxygen atom and two nitrogen atoms .
Molecular Structure Analysis
The InChI code for “(5-Cyclopentyl-1,2-oxazol-3-yl)methanamine” is 1S/C9H14N2O/c10-6-8-5-9(12-11-8)7-3-1-2-4-7/h5,7H,1-4,6,10H2 . This indicates that the compound consists of a five-membered ring with two oxygen atoms, two nitrogen atoms, and one carbon atom .Physical And Chemical Properties Analysis
“(5-Cyclopentyl-1,2-oxazol-3-yl)methanamine” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Compounds with structural similarities to (5-Cyclopentyl-1,2-oxazol-3-yl)methanamine have been investigated for their antimicrobial and antifungal potentials. For instance, derivatives of quinoline carrying 1,2,3-triazole moiety, synthesized through multi-step reactions, demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Antidepressant-like Activity
Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been designed as "biased agonists" of serotonin 5-HT1A receptors, showing high receptor affinity and selectivity. These compounds, through ERK1/2 phosphorylation-preferring activities, demonstrated robust antidepressant-like activity in preclinical models, suggesting promising potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Enantioselective Synthesis
Research into enantioselective synthesis of structurally related compounds, like 2-(2-Arylcyclopropyl)glycines, reveals the potential of these chemical frameworks for developing conformationally restricted homophenylalanine analogs. Such compounds are crucial in medicinal chemistry for creating drugs with specific stereochemical preferences, which can significantly impact their biological activity and pharmacokinetics (Demir et al., 2004).
Transfer Hydrogenation Reactions
Quinazoline-based ruthenium complexes, utilizing ligands structurally similar to (5-Cyclopentyl-1,2-oxazol-3-yl)methanamine, have been examined for their efficacy in transfer hydrogenation reactions. These complexes achieved excellent conversions and high turnover frequency (TOF) values, showcasing the potential of such compounds in catalyzing efficient and high-yield chemical transformations (Karabuğa et al., 2015).
Neurokinin-1 Receptor Antagonism
In the context of neurology and pharmacology, derivatives like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride have been identified as high affinity, orally active h-NK(1) receptor antagonists. These compounds exhibit promising pharmacokinetic profiles and effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands and face thoroughly after handling (P264), and storing in a well-ventilated place (P403+P233) .
Propiedades
IUPAC Name |
(5-cyclopentyl-1,2-oxazol-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-6-8-5-9(12-11-8)7-3-1-2-4-7/h5,7H,1-4,6,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWRHQCDUURWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=NO2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)methyl)benzonitrile](/img/structure/B2958172.png)
![2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide](/img/structure/B2958173.png)
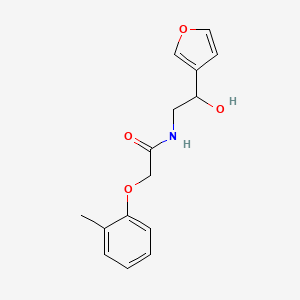
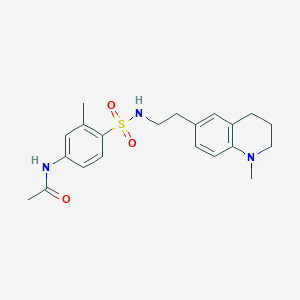
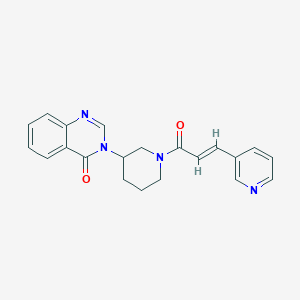
![N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2958178.png)

![Dispiro[3.0.35.14]nonane-7-carbaldehyde](/img/structure/B2958183.png)
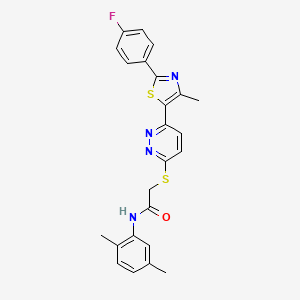
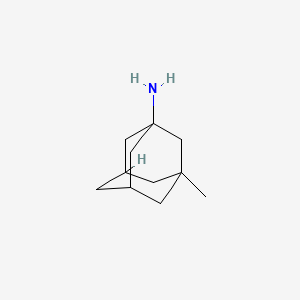
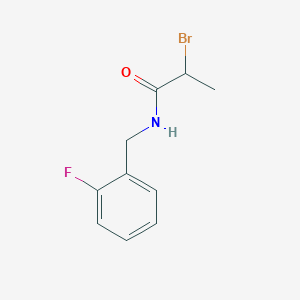
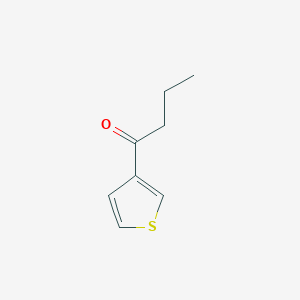
![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2958193.png)
